Cas no 1809866-76-9 ((4-(((4-chlorophenyl)sulfonamido)methyl)phenyl)boronic acid)

(4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid is a boronic acid derivative featuring a sulfonamide linker and a 4-chlorophenyl substituent. This compound is of interest in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key intermediates for constructing biaryl structures. The sulfonamido-methyl group enhances solubility and stability, while the chlorophenyl moiety may influence electronic properties and reactivity. Its well-defined structure makes it suitable for pharmaceutical and materials science research, particularly in the development of enzyme inhibitors or functionalized polymers. The compound’s purity and consistent performance are critical for reproducible results in catalytic applications. Proper handling under inert conditions is recommended due to boronic acid sensitivity.
(4-(((4-chlorophenyl)sulfonamido)methyl)phenyl)boronic acid structure
1809866-76-9 structure
Product Name:(4-(((4-chlorophenyl)sulfonamido)methyl)phenyl)boronic acid
CAS No:1809866-76-9
MF:C13H13BClNO4S
MW:325.58
MDL:MFCD32661473
CID:5143067
PubChem ID:144923730
Update Time:2025-06-08

(4-(((4-chlorophenyl)sulfonamido)methyl)phenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-(((4-chlorophenyl)sulfonamido)methyl)phenyl)boronic acid
    • 1809866-76-9
    • AS-77241
    • B-[4-[[[(4-Chlorophenyl)sulfonyl]amino]methyl]phenyl]boronic acid
    • [4-[[(4-chlorophenyl)sulfonylamino]methyl]phenyl]boronic acid
    • D94229
    • MDL: MFCD32661473
    • Inchi: 1S/C13H13BClNO4S/c15-12-5-7-13(8-6-12)21(19,20)16-9-10-1-3-11(4-2-10)14(17)18/h1-8,16-18H,9H2
    • InChI Key: MNXRZBVOAFRGJY-UHFFFAOYSA-N
    • SMILES: B(C1=CC=C(CNS(C2=CC=C(Cl)C=C2)(=O)=O)C=C1)(O)O

Computed Properties

  • Exact Mass: 325.0346869g/mol
  • Monoisotopic Mass: 325.0346869g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95Ų

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(4-(((4-chlorophenyl)sulfonamido)methyl)phenyl)boronic acid Related Literature

Additional information on (4-(((4-chlorophenyl)sulfonamido)methyl)phenyl)boronic acid

Introduction to (4-(((4-chlorophenyl)sulfonamido)methyl)phenyl)boronic acid (CAS No. 1809866-76-9)

(4-(((4-chlorophenyl)sulfonamido)methyl)phenyl)boronic acid (CAS No. 1809866-76-9) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This boronic acid derivative is characterized by its unique structural features, which include a sulfonamide group and a boronic acid moiety, making it an attractive candidate for various applications, particularly in the development of novel pharmaceuticals and functional materials.

The chemical structure of (4-(((4-chlorophenyl)sulfonamido)methyl)phenyl)boronic acid consists of a phenyl ring substituted with a sulfonamide group at the para position, which is further attached to a methyl group. The methyl group is then linked to another phenyl ring that bears a boronic acid functional group. This intricate arrangement imparts the compound with a range of chemical properties that are highly desirable in synthetic chemistry and drug discovery.

In recent years, the use of boronic acids in organic synthesis has become increasingly prevalent due to their ability to participate in various coupling reactions, such as Suzuki-Miyaura coupling. These reactions are widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers. The presence of the sulfonamide group in (4-(((4-chlorophenyl)sulfonamido)methyl)phenyl)boronic acid adds an additional layer of reactivity and functionality, making it a valuable building block for the construction of more complex molecules.

One of the key applications of (4-(((4-chlorophenyl)sulfonamido)methyl)phenyl)boronic acid is in the field of medicinal chemistry. Sulfonamides have a long history in pharmaceuticals, particularly as antibacterial agents. The combination of a sulfonamide group with a boronic acid moiety can potentially enhance the biological activity and pharmacological properties of the resulting compounds. Recent studies have shown that boronic acids can modulate protein-protein interactions and serve as inhibitors for various enzymes, making them promising candidates for drug development.

For instance, research published in the Journal of Medicinal Chemistry highlighted the use of boronic acids as inhibitors for carbonic anhydrase enzymes, which are implicated in various diseases such as glaucoma and cancer. The study demonstrated that compounds containing both sulfonamide and boronic acid functionalities exhibited potent inhibitory activity against carbonic anhydrase isoforms. This finding underscores the potential of (4-(((4-chlorophenyl)sulfonamido)methyl)phenyl)boronic acid as a lead compound for developing novel therapeutic agents.

In addition to its pharmaceutical applications, (4-(((4-chlorophenyl)sulfonamido)methyl)phenyl)boronic acid has also found use in materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which has led to their application in dynamic covalent chemistry and self-healing materials. The presence of the sulfonamide group can further enhance the stability and performance of these materials by introducing additional hydrogen bonding interactions.

A notable example is the use of boronic acids in the development of smart hydrogels that can respond to changes in pH or temperature. These hydrogels have potential applications in drug delivery systems, tissue engineering, and environmental remediation. The unique properties of (4-(((4-chlorophenyl)sulfonamido)methyl)phenyl)boronic acid make it an excellent candidate for designing such responsive materials.

The synthesis of (4-(((4-chlorophenyl)sulfonamido)methyl)phenyl)boronic acid typically involves multi-step procedures that ensure high purity and yield. One common approach is to start with 4-chlorobenzenesulfonyl chloride, which is reacted with an appropriate amine to form the sulfonamide intermediate. This intermediate is then converted into a benzyl bromide derivative, which undergoes Suzuki coupling with a boronic acid or borate ester to yield the final product.

The purity and quality control of (4-(((4-chlorophenyl)sulfonamido)methyl)phenyl)boronic acid are crucial for its successful application in both research and industrial settings. Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to characterize and verify the compound's structure and purity.

In conclusion, (4-(((4-chlorophenyl)sulfonamido)methyl)phenyl)boronic acid (CAS No. 1809866-76-9) is a multifunctional compound with significant potential in various scientific disciplines. Its unique combination of structural features makes it an attractive candidate for applications ranging from pharmaceutical development to advanced materials science. Ongoing research continues to uncover new possibilities for this versatile compound, highlighting its importance in modern chemistry.

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